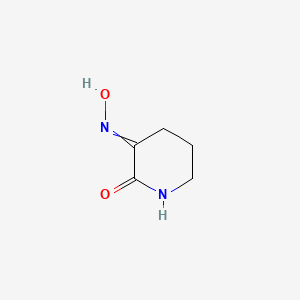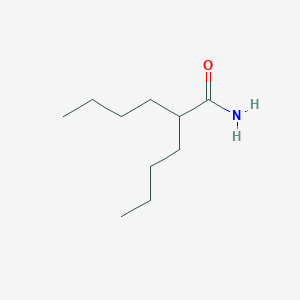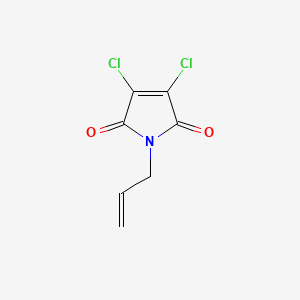
3-(Hydroxyimino)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxyimino)piperidin-2-one is a heterocyclic compound featuring a piperidine ring with a hydroxyimino group at the third position and a ketone group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxyimino)piperidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperidine derivatives with hydroxylamine under controlled conditions to introduce the hydroxyimino group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of catalysts such as palladium or rhodium can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Hydroxyimino)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso derivatives.
Reduction: Reduction of the ketone group can yield corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyimino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products: The major products formed from these reactions include nitroso derivatives, alcohols, and substituted piperidines .
Wissenschaftliche Forschungsanwendungen
3-(Hydroxyimino)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of 3-(Hydroxyimino)piperidin-2-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. Additionally, the compound can modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A six-membered ring with one nitrogen atom, commonly used in pharmaceuticals.
Pyridine: A six-membered ring with one nitrogen atom, known for its aromatic properties.
Piperazine: A six-membered ring with two nitrogen atoms, used in various medicinal compounds
Uniqueness: 3-(Hydroxyimino)piperidin-2-one is unique due to the presence of both a hydroxyimino group and a ketone group, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives .
Eigenschaften
CAS-Nummer |
53001-87-9 |
|---|---|
Molekularformel |
C5H8N2O2 |
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
3-hydroxyiminopiperidin-2-one |
InChI |
InChI=1S/C5H8N2O2/c8-5-4(7-9)2-1-3-6-5/h9H,1-3H2,(H,6,8) |
InChI-Schlüssel |
GUIFPSKFOIESRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=NO)C(=O)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Azido-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14645958.png)

![2-[(3,4-Dimethoxyphenoxy)methyl]-7-methoxy-4H-1-benzopyran-4-one](/img/structure/B14645963.png)

![2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide](/img/structure/B14645970.png)
![[4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene](/img/structure/B14645976.png)







